5'-Deoxy-5-fluorocytidine
Overview
Description
5’-Deoxy-5-fluorocytidine is a cytidine analog . It is an intermediate metabolite of the DNA synthesis inhibitor capecitabine . Capecitabine is converted by carboxylesterase to 5’-deoxy-5-fluorocytidine in the liver, then by cytidine deaminase to 5’-deoxy-5-fluorouridine in the liver and tumor tissues, and finally, by thymidine phosphorylase to 5-fluorouracil .
Synthesis Analysis
Capecitabine is converted by carboxylesterase to 5’-deoxy-5-fluorocytidine in the liver, then by cytidine deaminase to 5’-deoxy-5-fluorouridine in the liver and tumor tissues, and finally, by thymidine phosphorylase to 5-fluorouracil . The cytotoxicity of this intermediate occurs only after conversion to 5-fluorouracil .Molecular Structure Analysis
The molecular formula of 5’-Deoxy-5-fluorocytidine is C9H12FN3O4 . Its average mass is 245.208 Da and its monoisotopic mass is 245.081177 Da .Chemical Reactions Analysis
5’-Deoxy-5-fluorocytidine is a cytidine analogue (metabolite of capecitabine), which is converted by CDA and subsequently by TYMP into 5-fluorouracil, a chemotherapeutic agent frequently used to treat solid tumors .Physical And Chemical Properties Analysis
5’-Deoxy-5-fluorocytidine has a density of 1.8±0.1 g/cm3, a boiling point of 437.9±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.4 mmHg at 25°C . Its molar refractivity is 51.5±0.5 cm3, and it has 7 H bond acceptors and 4 H bond donors .Scientific Research Applications
Synthesis and Chemical Properties
- 5'-Deoxy-5-fluorocytidine has been synthesized through a process involving the condensation of pre-benzoylated 5-fluorocytosine with certain ribofuranoses, followed by aminolysis. This method yields significant overall production percentages (Ji Ya-fei, 2008).
- Another synthesis method from 5-fluorocytidine via selective bromination and hydrogenation has been reported, highlighting its potential for scalable production and application prospects (Zhang We, 2014).
Pharmacological and Antitumor Activity
- 5'-Deoxy-5-fluorocytidine plays a critical role in the formation of capecitabine, a novel oral fluoropyrimidine carbamate. This compound is converted into active 5-fluorouracil in tumors through a cascade of three enzymes, demonstrating tumor-selective drug activation (M. Miwa et al., 1998).
- A study showed that 5'-Deoxy-5-fluorocytidine derivatives have significant antitumor activities against various cancer cell lines, suggesting their potential as antitumor drugs (Wu Guang, 2007).
Metabolic Pathways and Bioavailability
- The metabolites of capecitabine, including 5'-Deoxy-5-fluorocytidine, have been analyzed to understand their pharmacokinetics and the impact on antitumor activity. This research is crucial in predicting the efficacy and toxicity of capecitabine in cancer treatment (H. V. van Laarhoven et al., 2003).
- Investigations into gene expression related to capecitabine metabolism have provided insights into how the conversion of 5'-Deoxy-5-fluorocytidine impacts both pharmacokinetics and antitumor activity, indicating the importance of genetic factors in drug response (S. Guichard et al., 2008).
Clinical Implications and Development
- The development of capecitabine, involving 5'-Deoxy-5-fluorocytidine, highlights a shift towards more targeted and patient-friendly cancer treatments. This research underscores the need for novel drug development strategies focusing on oral administration and tumor-selective action (G. Pentheroudakis & C. Twelves, 2002).
Future Directions
5’-Deoxy-5-fluorocytidine selectively targets chemotherapy-resistant A549 paraclone cells characterized by high CDA and TYMP expression . The addition of 5’-Deoxy-5-fluorocytidine on the second day after MTA and cisplatin combination therapy was the most efficient treatment to eradicate chemotherapy-resistant NSCLC cells . This suggests that 5’-Deoxy-5-fluorocytidine could be used in future therapies to target resistant cancer cells .
properties
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O4/c1-3-5(14)6(15)8(17-3)13-2-4(10)7(11)12-9(13)16/h2-3,5-6,8,14-15H,1H3,(H2,11,12,16)/t3-,5-,6-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNABXSEHNLERR-ZIYNGMLESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)N2C=C(C(=NC2=O)N)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=NC2=O)N)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00216543 | |
Record name | 5'-Deoxy-5-fluorocytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00216543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Deoxy-5-fluorocytidine | |
CAS RN |
66335-38-4 | |
Record name | 5′-Deoxy-5-fluorocytidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66335-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5'-Deoxy-5-fluorocytidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066335384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5'-Deoxy-5-fluorocytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00216543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5'-Deoxy-5-fluorocytidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5'-DEOXY-5-FLUOROCYTIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RWB05I6ON | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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